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Introduction

Tebipenem pivoxil, also known as SPR994 or TBPM-PI, is an orally bioavailable ester prodrug
of tebipenem, a broad-spectrum carbapenem antibiotic.[1][2] As the first orally administered
carbapenem, it represents a significant advancement in the treatment of infections caused by
multidrug-resistant bacteria, potentially allowing for outpatient therapy where intravenous
administration was previously necessary.[3] Tebipenem pivoxil is designed for enhanced
absorption from the gastrointestinal tract, after which it is rapidly converted by intestinal
esterases into its active form, tebipenem.[1] This guide provides a comprehensive overview of
the core physicochemical properties of tebipenem pivoxil, detailed experimental methodologies
for their determination, and a summary of its mechanism of action.

Physicochemical Properties

The physicochemical characteristics of a drug substance are critical to its formulation, stability,
absorption, and overall efficacy. The properties of tebipenem pivoxil have been determined
through a variety of analytical techniques.

General Properties
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Property Value Source(s)

White to off-white/beige ) )
Sigma-Aldrich, Tang, C., et al.

Appearance crystalline solid. Colorless,
(2018)
block-shaped crystals.
] Carbapenem,
Chemical Class ) ChEBI[1]
Pivaloyloxymethyl ester
Therapeutic Class Antibiotic, Prodrug DrugBank[4]

Quantitative Physicochemical Data

A summary of the key quantitative physicochemical data for tebipenem pivoxil is presented
below. These parameters are essential for predicting the drug's behavior in biological systems
and for formulation development.
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Parameter Value Method Source(s)
Molecular Formula C22H31N306S:2 - PubChem[1]
Molecular Weight 497.6 g/mol Computed PubChem[1]
_ _ 407-409 K (134-136 ,
Melting Point °C) Capillary Method Tang, C., et al. (2018)
LogP (Octanol/Water) ~2.3 Computed (XLogP3) PubChem[1][5]
IUPHAR/BPS
LogP (Octanol/Water) 1.96 Calculated (CDK) )
Guide[6]
Aqueous Solubility Sparingly soluble General Observation Cayman Chemical[7]

Solubility
(DMSO:PBS)

~0.14 mg/mL (in 1:6
DMSO:PBS, pH 7.2)

Dilution Method

Cayman Chemical[7]

~30 mg/mL (in DMSO

Solubility (Organic) and Dissolution Cayman Chemical[7]
Dimethylformamide)
Data not publicly
pKa . : :
available
Topological Polar
159 A2 Computed PubChem[1]

Surface Area

Note on solubility: Different sources report varying solubility in DMSO. A concentration of 2

mg/mL is also reported by Sigma-Aldrich. This may reflect different experimental conditions or

definitions of "solubility."

Mechanism of Action: Prodrug Activation

Tebipenem pivoxil is administered in an inactive form to enhance oral bioavailability.[1]

Following oral administration, the molecule is absorbed through the gastrointestinal tract. In the
intestinal epithelial cells, carboxylesterases cleave the pivaloyloxymethyl ester bond, releasing
the active carbapenem antibiotic, tebipenem, into systemic circulation.[1] Tebipenem then
exerts its antibacterial effect by targeting and inhibiting penicillin-binding proteins (PBPs), which
are essential enzymes in the synthesis of the bacterial cell wall.[8] This inhibition leads to the

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Tebipenem-pivoxil
https://pubchem.ncbi.nlm.nih.gov/compound/Tebipenem-pivoxil
https://pubchem.ncbi.nlm.nih.gov/compound/Tebipenem-pivoxil
https://pubchem.ncbi.nlm.nih.gov/compound/129010004
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=structure&ligandId=10864
https://www.pharmakb.com/drug-report/tebipenem20pivoxil
https://www.pharmakb.com/drug-report/tebipenem20pivoxil
https://www.pharmakb.com/drug-report/tebipenem20pivoxil
https://pubchem.ncbi.nlm.nih.gov/compound/Tebipenem-pivoxil
https://pubchem.ncbi.nlm.nih.gov/compound/Tebipenem-pivoxil
https://pubchem.ncbi.nlm.nih.gov/compound/Tebipenem-pivoxil
https://pmc.ncbi.nlm.nih.gov/articles/PMC6658774/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14897630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

disruption of peptidoglycan synthesis, compromising cell wall integrity and resulting in bacterial
cell lysis and death.[8]

Bacterial Cell

Bacterial Cell Lysis

Inhibition of
Cell Wall Synthesis

Click to download full resolution via product page

Caption: Mechanism of oral absorption and activation of the prodrug tebipenem pivoxil.

Experimental Protocols

The determination of physicochemical properties requires standardized and reproducible
experimental protocols. Below are detailed methodologies for key experiments relevant to the
characterization of tebipenem pivoxil.

Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold-standard for determining thermodynamic
solubility. This protocol is adapted from guidelines provided by the United States Pharmacopeia
(USP).

Obijective: To determine the equilibrium solubility of tebipenem pivoxil in a given solvent system
(e.g., water, buffer).

Materials:

e Tebipenem pivoxil powder
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Solvent of interest (e.g., phosphate-buffered saline pH 7.4)
Glass vials with screw caps

Orbital shaker or rotator with temperature control
Centrifuge

Syringe filters (e.g., 0.22 um PVDF)

Analytical balance

High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

Preparation: Add an excess amount of tebipenem pivoxil powder to a glass vial, ensuring
that a solid phase will remain after equilibrium is reached.

Solvent Addition: Add a known volume of the pre-equilibrated solvent (e.g., 5 mL) to the vial.

Equilibration: Seal the vials and place them in an orbital shaker set to a constant
temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to
ensure equilibrium is reached. The presence of undissolved solid should be visually
confirmed.

Phase Separation: After equilibration, allow the suspension to settle for a short period. To
separate the saturated solution from the excess solid, centrifuge the vials at high speed.

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid
particles.

Quantification: Dilute the filtered sample appropriately and analyze the concentration of
tebipenem pivoxil using a validated HPLC method.
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o Calculation: The solubility is reported in units such as mg/mL or mol/L based on the
guantified concentration in the saturated solution.

Add excess Tebipenem Pivoxil
and known volume of solvent to vial

hake-Flask

Agitate at constant temperature
(e.g., 24-48 hours)

Centrifuge to pellet
excess solid

:

Withdraw supernatant

:

Filter through 0.22 um
syringe filter

:

Quantify concentration
using HPLC

Y

End: Report Solubility
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Caption: Experimental workflow for solubility determination via the shake-flask method.

Melting Point Determination (Capillary Method)

This method is the standard technique described in major pharmacopeias for determining the

melting point of a solid crystalline substance.

Objective: To determine the temperature range over which tebipenem pivoxil transitions from a

solid to a liquid.

Materials:

Tebipenem pivoxil powder (dry and finely ground)

Glass capillary tubes (one end sealed)

Melting point apparatus with a heating block, thermometer, and viewing lens/camera.

Procedure:

Sample Preparation: Gently tap the open end of a capillary tube into a small mound of the
tebipenem pivoxil powder.

Packing: Invert the tube and tap it gently on a hard surface to pack the powder into the
sealed end. A sample height of 2-3 mm is ideal.

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point
apparatus.

Heating: Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C
below the expected melting point (407 K / 134°C).

Measurement: Reduce the heating rate to a slow, constant ramp (e.g., 1-2°C per minute).

Observation: Observe the sample closely. Record the temperature at which the first droplet
of liquid appears (onset of melting) and the temperature at which the last solid particle melts
(completion of melting). The result is reported as this temperature range.
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Structural Analysis (X-ray Crystallography)

Single-crystal X-ray diffraction (scXRD) is the definitive method for determining the three-
dimensional atomic structure of a crystalline solid.

Objective: To elucidate the precise 3D molecular structure and crystal packing of tebipenem
pivoxil.

Procedure:

» Crystallization: Grow a single, high-quality crystal of tebipenem pivoxil, typically larger than
0.1 mm in all dimensions. For tebipenem pivoxil, this has been achieved through
recrystallization from ethyl acetate.[4]

e Mounting: Mount the crystal on a goniometer head at the center of the X-ray diffractometer.

» Data Collection: Illluminate the crystal with a monochromatic X-ray beam. The crystal is
rotated, and the resulting diffraction pattern (a series of spots of varying intensity) is recorded
by a detector.

o Data Processing: The positions and intensities of the diffracted spots are measured and
processed. This step determines the unit cell dimensions and space group of the crystal.

» Structure Solution: The "phase problem" is solved using computational methods (e.g., direct
methods for small molecules) to generate an initial electron density map.

e Model Building and Refinement: An atomic model is built into the electron density map. The
positions and thermal parameters of the atoms are then refined against the experimental
diffraction data until the calculated and observed diffraction patterns show the best possible
agreement. The final refined structure provides precise bond lengths, angles, and
stereochemistry.

Conclusion

Tebipenem pivoxil is a critical development in oral antibiotic therapy. Its physicochemical
properties, particularly its identity as a prodrug, are central to its function. The data and
protocols presented in this guide offer a technical foundation for researchers and professionals
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engaged in the study and development of this and similar small molecule therapeutics.
Standardized methodologies are paramount for generating the reliable and comparable data
necessary for drug formulation, quality control, and regulatory submission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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